N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide is an organic compound with a molecular formula of C11H14ClFNO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloro-4-fluoroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-chloro-4-fluoroaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,2-dimethylpropanoyl chloride to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-chloro-4-fluoroaniline and 2,2-dimethylpropanoic acid.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, it may inhibit the production of inflammatory mediators by targeting enzymes involved in their synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-acetamide
- N-(2-chloro-4-fluorophenyl)-benzamide
- N-(2-chloro-4-fluorophenyl)-propionamide
Uniqueness
N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13ClFNO |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13ClFNO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
IMSAPHSOUYVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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